(S)-1-(2-chlorophenyl)butylamine
Description
(S)-1-(2-Chlorophenyl)butylamine is a chiral amine derivative featuring a 2-chlorophenyl group attached to a butylamine backbone. The stereochemistry at the chiral center (S-configuration) significantly influences its biological activity and physicochemical properties. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, such as neurotransmitter analogs or enzyme inhibitors.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3/t10-/m0/s1 |
InChI Key |
KRMVPJTVBHKRGM-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
CCCC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-chlorophenyl)butylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-chlorophenyl)butylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-chlorophenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative data on (S)-1-(2-chlorophenyl)butylamine are scarce, insights can be drawn from structurally related chlorophenyl-containing compounds:
Chloroaniline Isomers
Chloroaniline isomers (2-, 3-, and 4-chloro derivatives) share the chlorophenyl-amine motif but lack the extended alkyl chain of butylamine. Key differences include:
- Solubility and Reactivity : The butyl chain in (S)-1-(2-chlorophenyl)butylamine enhances lipophilicity compared to smaller chloro-anilines (e.g., 2-chloroaniline, CAS 95-51-2), which are more polar and water-soluble .
- Toxicity : Chloro-anilines are associated with higher acute toxicity (e.g., 4-chloroaniline, CAS 106-47-8, is classified as hazardous by the EPA), whereas the extended alkyl chain in butylamine derivatives may alter metabolic pathways and toxicity profiles .
Complex Chlorophenyl-Containing Pharmacophores
Compounds like CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) demonstrate the role of chlorophenyl groups in enhancing antimicrobial activity. Unlike (S)-1-(2-chlorophenyl)butylamine, CDFII incorporates additional heterocyclic moieties (indole, piperidine) that confer synergy with carbapenems against methicillin-resistant S. aureus (MRSA) . This highlights that:
- Stereochemical Influence: The S-configuration in (S)-1-(2-chlorophenyl)butylamine may offer enantioselective binding advantages absent in non-chiral analogs like CDFII.
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